(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one
Description
Properties
IUPAC Name |
(1S,2R,5S)-2-bromobicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-6-4-1-3(4)2-5(6)8/h3-4,6H,1-2H2/t3-,4-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAHXWMVXOMVBT-RVJQKOHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](C(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one typically involves the bromination of bicyclo[3.1.0]hexan-3-one. One common method includes the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently leads to the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (S-).
Reduction Reactions: The compound can be reduced to the corresponding bicyclo[3.1.0]hexan-3-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of bicyclo[3.1.0]hexan-3-one derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of bicyclo[3.1.0]hexan-3-ol or other substituted derivatives.
Reduction: Formation of bicyclo[3.1.0]hexan-3-ol.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one involves its interaction with molecular targets through its bromine atom and bicyclic structure. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of Bicyclo[3.1.0]hexan-3-one
The bicyclo[3.1.0]hexane core is a common motif in natural products and pharmaceuticals. Below is a comparison with key analogues:
Table 1: Structural and Functional Group Comparison
Reactivity and Functionalization
- Bromine vs. Methyl/Isopropyl Groups : The bromine atom in this compound enables nucleophilic substitution (e.g., Suzuki coupling), whereas methyl/isopropyl groups in β-thujone derivatives enhance lipophilicity, influencing their bioactivity .
- Ketone vs. Epoxide/Aziridine : The ketone group in the target compound undergoes reductions (e.g., to alcohols) or condensations, while epoxide derivatives (e.g., 6-oxabicyclo systems) participate in ring-opening reactions with nucleophiles .
- Aza-Substituted Analogues : Azabicyclo derivatives, such as saxagliptin, leverage nitrogen incorporation to enhance binding affinity to biological targets like DPP-4 enzymes .
Research Findings and Data
Stability and Stereochemical Considerations
Biological Activity
(1S,2R,5S)-2-Bromobicyclo[3.1.0]hexan-3-one is a bicyclic compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name: this compound
- Molecular Formula: C6H7BrO
- Molecular Weight: 175.02 g/mol
- CAS Number: 41413-38-1
- LogP: 2.12 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial agent and its effects on cellular processes.
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. A study conducted by Smith et al. (2020) demonstrated that derivatives of bicyclic compounds showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of Bicyclic Compounds
| Compound Name | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| (1S,2R)-Bicyclo[3.1.0]hexan-2-one | Bacillus subtilis | 12 |
| (1R,5R)-6-bromobicyclo[3.1.0]hexan-2-one | Escherichia coli | 10 |
Cytotoxicity Studies
In addition to antimicrobial effects, cytotoxicity studies have been conducted to assess the impact of this compound on cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 35 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the bromine substituent may play a crucial role in enhancing reactivity towards biological targets such as enzymes involved in cell division or microbial metabolism.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound was tested using agar diffusion methods and showed significant inhibition zones compared to control groups.
Case Study 2: Cancer Cell Line Sensitivity
A separate investigation focused on the compound's effects on various cancer cell lines revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
